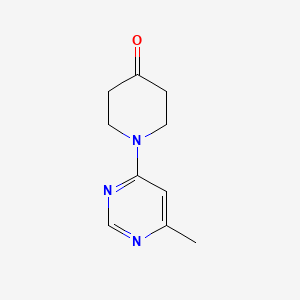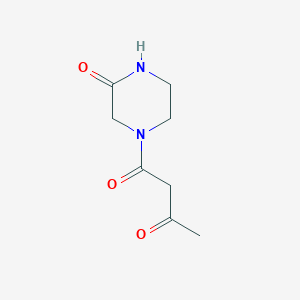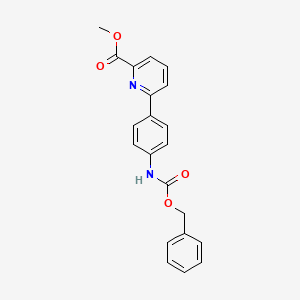
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
Übersicht
Beschreibung
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is an aromatic organic compound notable for its complex structure, combining both methyl picolinate and benzyloxycarbonyl amino functionalities
Wirkmechanismus
Target of Action
It’s known that this compound is a pyridine derivative, and pyridine derivatives are often used in the synthesis of various pharmaceuticals due to their versatile reactivity .
Mode of Action
It’s known that pyridine derivatives can interact with various biological targets through mechanisms such as hydrogen bonding, π-π stacking, and electrostatic interactions .
Biochemical Pathways
Pyridine derivatives are often involved in various biochemical reactions due to their versatile reactivity .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of a compound at the molecular and cellular level can provide valuable insights into its therapeutic potential .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate typically involves multi-step organic reactions. A common route starts with the nitration of picolinic acid followed by reduction to yield the corresponding picoline derivative. The amino group on the phenyl ring can be introduced via a nucleophilic substitution reaction using a suitable amine under mild conditions. Subsequently, benzyl chloroformate is used to protect the amino group, forming the benzyloxycarbonyl derivative. The final step involves esterification to yield this compound.
Industrial Production Methods:
On an industrial scale, the process might be optimized by employing continuous flow reactors for efficient heat and mass transfer, enabling tighter control over reaction conditions. Catalysts and green chemistry approaches are often explored to minimize waste and improve yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Selective reduction of the nitro group, if present, can be achieved using hydrogenation techniques or metal catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen with palladium on carbon, sodium borohydride.
Substitution Reagents: Halides, organometallic compounds.
Major Products Formed:
Depending on the type of reaction, products such as substituted aromatics, amines, and esters can be formed.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate has a range of applications in scientific research:
Chemistry: Utilized as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups that can interact with various biomolecules.
Medicine: Explored for its potential in drug design and development, particularly as a scaffold for anti-cancer or anti-inflammatory agents.
Industry: Applied in the manufacture of dyes, agrochemicals, and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-aminobenzoate
Benzyl 4-aminobenzoate
Picolinic acid derivatives
Unique Aspects:
Compared to these compounds, methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate offers a unique combination of functional groups that enhance its reactivity and potential applications. The presence of both methyl ester and benzyloxycarbonyl amino groups provides versatility in chemical synthesis and biological interactions, setting it apart from simpler analogs.
Eigenschaften
IUPAC Name |
methyl 6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-26-20(24)19-9-5-8-18(23-19)16-10-12-17(13-11-16)22-21(25)27-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISINRBPYTMKVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


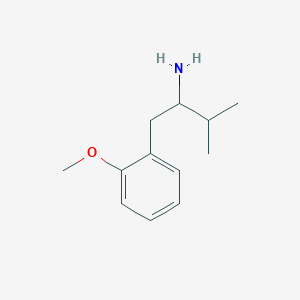


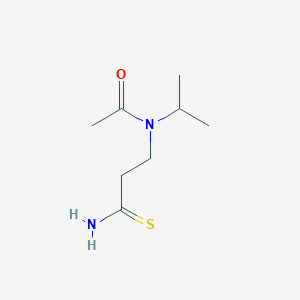
![2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol](/img/structure/B1427654.png)

![N-[(3-amino-4-methoxyphenyl)methyl]acetamide](/img/structure/B1427656.png)
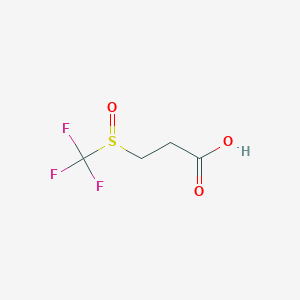
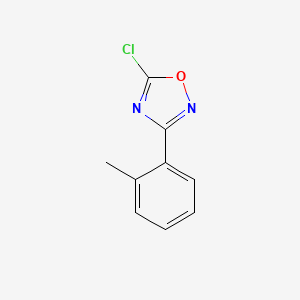
![3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1427661.png)
